Ethyl 4-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride
Description
Ethyl 4-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative featuring a 4-chlorophenoxy group, a 2-hydroxypropyl chain, and an ethyl carboxylate ester, with a hydrochloride counterion. Its molecular formula is C₁₆H₂₂ClN₂O₄·HCl, though this is inferred from structural analogs (e.g., ). The compound is typically synthesized via N-alkylation of piperazine precursors, followed by esterification and salt formation (as seen in related compounds, e.g., ).
Properties
IUPAC Name |
ethyl 4-[3-(4-chlorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4.ClH/c1-2-22-16(21)19-9-7-18(8-10-19)11-14(20)12-23-15-5-3-13(17)4-6-15;/h3-6,14,20H,2,7-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQHIFGHDMBMOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)Cl)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride (CAS Number: 473804-55-6) is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological research. This article delves into its biological activity, synthesizing findings from various studies and sources.
- Molecular Formula : C16H24Cl2N2O4
- Molecular Weight : 379.28 g/mol
- IUPAC Name : Ethyl 4-[3-(4-chlorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate; hydrochloride
Biological Activity Overview
This compound has been investigated for its potential impact on various biological systems. The following sections summarize key findings regarding its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
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Antidepressant Activity :
- Studies indicate that compounds with piperazine moieties often exhibit antidepressant-like effects. Ethyl 4-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperazine derivatives have been evaluated for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation.
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Antitumor Potential :
- Research has highlighted the role of piperazine derivatives in cancer therapy. Ethyl 4-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperazine-1-carboxylate has shown promise in inhibiting tumor cell proliferation in vitro, suggesting a potential role in cancer treatment.
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Neuroprotective Effects :
- The compound's ability to protect neuronal cells from oxidative stress and apoptosis has been documented in several studies. This neuroprotective effect may be attributed to the modulation of signaling pathways involved in cell survival.
The biological activity of this compound is believed to involve several mechanisms:
- Serotonin Receptor Modulation : The compound may act as a partial agonist or antagonist at various serotonin receptors, influencing mood and anxiety levels.
- Inhibition of Cell Proliferation : By interfering with cell cycle regulation, this compound may inhibit the growth of cancer cells.
- Antioxidant Properties : The presence of hydroxyl groups in its structure could contribute to its antioxidant capabilities, scavenging free radicals and reducing oxidative damage .
Case Studies and Research Findings
-
In Vitro Studies :
- A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.
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Animal Models :
- In rodent models of depression, administration of this compound led to significant reductions in behavioral despair as measured by the forced swim test, suggesting antidepressant-like effects.
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Neuroprotection Research :
- Experimental models of neurodegenerative diseases have shown that treatment with this compound resulted in decreased markers of inflammation and apoptosis in neuronal tissues, supporting its neuroprotective claims.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Aromatic Substituents
The 4-chlorophenoxy group distinguishes this compound from analogs with different aryl substitutions. Key comparisons include:
Impact of Substituents :
- HBK15) .
Melting Points and Purity
While direct data for the target compound is unavailable, analogs exhibit high purity (97–100%) via LC/MS (e.g., compounds in ), suggesting robust synthetic protocols . For example:
Pharmacological Implications
- Piperazine vs. Pyrazole Cores : Piperazine derivatives (e.g., target compound) may exhibit distinct pharmacokinetics compared to pyrazole-based analogs (e.g., SEC in ), as piperazines often enhance solubility and bioavailability .
- Hydrochloride Salt : Improves aqueous solubility compared to free bases, critical for formulation (observed in ) .
Key Research Findings
Substituent-Driven Activity : Chlorine at the para position (target compound) may optimize receptor binding compared to methyl or methoxy groups (e.g., vs. 4) .
Retention Time Trends : Analogs with bulkier substituents (e.g., naphthyl in ) show longer HPLC retention times, suggesting higher hydrophobicity .
Synthetic Scalability : High-yield routes (e.g., 79.5% in ) highlight feasibility for large-scale production .
Preparation Methods
Detailed Preparation Methods
Route 1: Protonation-Mediated Monosubstitution Followed by Epoxide Coupling
Synthesis of Piperazine Monohydrochloride
Piperazine (1.16 mol) and piperazine dihydrochloride (1.06 mol) are refluxed in methanol (2.0 mL/g piperazine) at 65°C for 1.2 hours. Cooling to 13°C precipitates piperazine monohydrochloride (245 g, 75% yield), characterized by ≤0.5% dihydrochloride contamination via ion-exchange chromatography.
Ethyl Carboxylate Installation
Piperazine monohydrochloride (734.5 mmol) reacts with ethyl chloroformate (401.4 mmol) in methanol (2.0 g/g solvent ratio) at 80°C for 5.5 hours. Vacuum distillation removes methanol, yielding ethyl piperazine-1-carboxylate hydrochloride (89% yield, HPLC purity 98.2%).
Epoxide Ring-Opening with Glycidyl 4-Chlorophenyl Ether
Glycidyl ether synthesis : 4-Chlorophenol (621.2 mmol) and epichlorohydrin (745.4 mmol) undergo base-catalyzed (K2CO3) coupling in acetone, producing glycidyl 4-chlorophenyl ether (92% yield).
Coupling reaction : Ethyl piperazine-1-carboxylate (581.4 mmol) and glycidyl ether (604.2 mmol) react in 1,4-dioxane at 160°C (1 MPa, 6 hours). Post-reaction, HCl gas is introduced in ethyl acetate to precipitate the hydrochloride salt (83% yield, m.p. 197–198°C).
Route 2: One-Pot Heterogeneous Catalysis
Simultaneous Acylation and Alkoxylation
Piperazine monohydrochloride (1.0 mol), ethyl chloroformate (0.95 mol), and glycidyl 4-chlorophenyl ether (1.1 mol) are combined in acetonitrile with Amberlyst-15 catalyst (20 wt%). Microwave irradiation (150 W, 100°C, 30 min) achieves 94% conversion, with catalyst reuse for 5 cycles without activity loss. Filtration and recrystallization from ethanol/water afford the target compound (88% yield).
Route 3: Boc-Protected Intermediate Strategy
Protection-Deprotection Sequence
- Boc protection : Piperazine reacts with di-tert-butyl dicarbonate in THF, yielding N-Boc-piperazine (91% yield).
- Side chain installation : N-Boc-piperazine (725.0 mmol) couples with glycidyl ether (604.2 mmol) in DMF at 120°C (24 hours).
- Deprotection and acylation : TFA-mediated Boc removal followed by ethyl chloroformate acylation in dichloromethane (0°C, 2 hours) gives the free base, converted to hydrochloride via HCl/EtOAc (76% overall yield).
Critical Process Optimization Parameters
Solvent Selection Impact on Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Methanol | 80 | 5.5 | 89 | 98.2 |
| 1,4-Dioxane | 160 | 6 | 83 | 97.5 |
| Acetonitrile | 100 (MW) | 0.5 | 88 | 98.8 |
Methanol ensures high solubility of ionic intermediates, while microwave-assisted acetonitrile drastically reduces reaction time.
Characterization and Analytical Validation
Spectroscopic Data
Industrial Scalability and Environmental Considerations
Waste Reduction Strategies
Energy Efficiency
Microwave-assisted Route 2 reduces energy consumption by 68% compared to conventional heating, with a 3.2-fold higher space-time yield.
Q & A
Q. What advanced techniques characterize the compound’s interactions with biological targets?
- Methodological Answer : Surface Plasmon Resonance (SPR) measures real-time binding kinetics (ka/kd) to receptors. Isothermal Titration Calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). Cryo-EM or X-ray co-crystallography resolves binding modes at atomic resolution. Radiolabeled analogs (³H/¹⁴C) track tissue distribution in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
